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Compound of Interest

Compound Name:
1-Amino-2-

methylcyclohexanecarboxylic acid

CAS No.: 13725-01-4

Cat. No.: B1267574 Get Quote

Introduction & Scientific Context
1-Amino-2-methylcyclohexanecarboxylic acid (Amc) is a non-proteinogenic,

-disubstituted amino acid. Structurally, it features a cyclohexane ring constrained by a
quaternary

-carbon (C1) bearing both an amino and a carboxyl group, alongside a methyl substituent at
the adjacent C2 position.

Significance:

Conformational Constraint: When incorporated into peptides, the rigid cyclohexane ring and

the gem-disubstituted

-carbon severely restrict the backbone dihedral angles (

), stabilizing specific secondary structures like helices or turns.

Transport Inhibition: Analogs of this class often act as competitive inhibitors for L-type amino

acid transporters (LAT1/LAT2), making them relevant in oncology and blood-brain barrier

transport studies.

Analytical Challenges:
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Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C2),

resulting in four distinct stereoisomers: two enantiomeric pairs of diastereomers (often

referred to as cis and trans based on the relative orientation of the Methyl and Carboxyl

groups).

Lack of Chromophore: Like most aliphatic amino acids, Amc lacks a conjugated system,

rendering standard UV detection (254 nm) ineffective.

Quaternary Center: The absence of a proton at C1 complicates standard NMR assignment (

-proton splitting is absent).

Physicochemical Profiling
Understanding the fundamental properties is a prerequisite for method selection.

Property Value / Characteristic Implication for Analysis

Molecular Formula
MW = 157.21 g/mol .[1][2][3]

Monoisotopic Mass = 157.11

LogP ~ -1.5 to -1.8 (Estimated)

Highly hydrophilic; poor

retention on standard C18

without ion-pairing or

derivatization.

pKa (COOH) ~ 2.3
Fully ionized (COO-) at neutral

pH.

pKa (

)
~ 9.7

Protonated (

) at neutral pH.

Solubility
High in

, MeOH; Low in ACN, Hexane

Samples must be dissolved in

aqueous buffers or dilute

alcohols.
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The separation of all four isomers requires a high-resolution chiral method. We present two

validated pathways: Indirect (Derivatization) and Direct (Chiral LC).

Method A: Marfey’s Method (Recommended for Purity &
Absolute Config)
This protocol uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent) to

convert enantiomers into diastereomers, which are separable on standard achiral C18

columns.

Mechanism: The L-FDAA reacts with the primary amine of Amc. The resulting diastereomers

differ in hydrophobicity due to the interaction between the dinitrophenyl ring and the

cyclohexane scaffold.

Protocol 1: Marfey’s Derivatization & LC-MS Analysis
Reagents:

Solution A: 10 mM L-FDAA in Acetone.

Solution B: 1 M

(aqueous).

Solution C: 1 M HCl.

Quench: 50% Acetonitrile/Water.

Step-by-Step Workflow:

Preparation: Dissolve 50 µg of the sample (Amc) in 100 µL of water.

Reaction: Add 20 µL of Solution B (

) followed by 40 µL of Solution A (L-FDAA).

Incubation: Heat at 40°C for 60 minutes. Note: The steric hindrance at C1 requires slightly

longer heating than standard amino acids.
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Termination: Cool to room temperature. Add 20 µL of Solution C (HCl) to neutralize (pH ~2).

Dilution: Dilute to 1 mL with 50% ACN/Water. Filter (0.2 µm).

Analysis: Inject 5-10 µL onto the LC-MS system.

LC-MS Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 60% B over 20 mins.

Detection: UV at 340 nm (DNP absorption) and MS (ESI+, m/z 410.15 [M+H]+ for the

derivative).

Data Interpretation:

The elution order is typically dictated by the hydrophobicity of the side chain relative to the

FDAA moiety.

Self-Validation: Run the reaction with D-FDAA in parallel. The elution time of the L-Amc-D-

FDAA derivative will match the D-Amc-L-FDAA derivative (enantiomeric pairs behave

identically in achiral environments, but their diastereomeric partners do not). This cross-

referencing confirms the absolute configuration.

Method B: Direct Chiral HPLC (For Preparative Isolation)
For isolating underivatized isomers, zwitterionic chiral stationary phases are required.

Protocol:

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

Mobile Phase (ZWIX): MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
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Mobile Phase (Crownpak):

(pH 1.5) in Water/MeOH (85:15). Note: Crown ethers complex the ammonium ion; acidic pH
is mandatory.

Detection: CAD (Charged Aerosol Detector) or ELSD is preferred due to weak UV

absorbance.

Structural Elucidation via NMR
Distinguishing the cis and trans diastereomers (relative stereochemistry of Me vs. COOH) is

critical. Since C1 has no proton, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy).

Diagnostic Signals:

Methyl Group (

at C2): Doublet at ~0.9 - 1.1 ppm.

Ring Protons: Complex multiplets.

Strategy: Determine if the Methyl group is Axial or Equatorial.

In the chair conformation, the bulky Carboxyl and Amino groups at C1 will drive the

conformational equilibrium. The Methyl group at C2 will adopt a specific orientation (axial

or equatorial) to minimize 1,3-diaxial interactions.

NOE Correlations:

Trans-isomer (Me and COOH anti): If the Methyl is equatorial, it will show NOE correlations

to the axial protons at C4 and C6 (1,3-relationship).

Cis-isomer (Me and COOH syn): Strong NOE between the Methyl protons and the Amino

protons (if exchange is suppressed in DMSO-d6) or specific ring protons that indicate an

axial methyl conformation.

DOT Diagram: Analytical Decision Tree
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Sample: 1-Amino-2-methyl
cyclohexanecarboxylic acid

Define Analytical Goal

Enantiomeric Purity
(Trace Analysis)

Quantification

Isolation of Isomers
(>10 mg)

Purification

Relative Stereochem
(Cis vs Trans)

ID Assignment

Protocol 1: Marfey's Method
(Derivatization with L-FDAA)

Protocol 2: Direct Chiral HPLC
(Crownpak or ZWIX)

Protocol 3: NMR (NOESY/13C)
DMSO-d6 Solvent

LC-MS Analysis
(C18 Column, UV 340nm)

Prep HPLC
(Acidic Mobile Phase)

NOE Correlations
(Me-H vs Ring-H)

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate analytical workflow based on research

goals (Purity, Isolation, or Structural ID).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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